N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-4-methoxy-3-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5S2/c1-13-12-16(8-9-17(13)24-2)26(22,23)18-14-4-6-15(7-5-14)19-10-3-11-25(19,20)21/h4-9,12,18H,3,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUECBIRJZBHELB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide compound that exhibits potential biological activities, particularly as an antimicrobial agent. This article reviews its synthesis, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a sulfonamide group attached to a phenyl ring, which is further substituted with a 1,1-dioxidoisothiazolidin-2-yl group and a 4-methoxy-3-methyl group. Its IUPAC name is:
Molecular Formula: CHNOS
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylbenzenesulfonyl chloride with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline. This reaction is facilitated by a base such as triethylamine in an organic solvent like dichloromethane or chloroform at room temperature .
The biological activity of this compound primarily stems from its ability to inhibit bacterial growth. The sulfonamide moiety mimics para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competitively inhibiting this enzyme, the compound disrupts folic acid synthesis in bacteria, leading to impaired growth and cell division .
Antimicrobial Activity
Research has shown that compounds within the sulfonamide class have significant antimicrobial properties. A study evaluated various derivatives of sulfonamides for their antibacterial activity against several strains of bacteria. The findings indicated that certain modifications to the sulfonamide structure enhance its efficacy against resistant bacterial strains .
Cytotoxicity Studies
In vitro studies have also assessed the cytotoxic effects of this compound on cancer cell lines. Results demonstrated varying degrees of cytotoxicity depending on the concentration and exposure time, suggesting potential applications in cancer therapy .
Case Studies
Several case studies have reported on the biological activity of related compounds:
- Antimicrobial Efficacy : A study published in PubMed explored the synthesis and antimicrobial properties of similar sulfonamides. The results indicated that modifications to the phenyl ring significantly influenced antibacterial potency against Gram-positive and Gram-negative bacteria .
- Cytotoxic Effects : Another research effort focused on evaluating the cytotoxicity of various sulfonamide derivatives in human cancer cell lines. The study found that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .
Data Summary
| Biological Activity | Observed Effect |
|---|---|
| Antimicrobial | Effective against multiple bacterial strains |
| Cytotoxicity | Selective toxicity towards cancer cell lines |
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features:
- Core Sulfonamide Group: The sulfonamide (–SO₂NH–) moiety is a common feature in compounds like N-(4-Methoxyphenyl)benzenesulfonamide () and 4-Methyl-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}benzenesulfonamide (). These compounds share similar electronic profiles due to the electron-withdrawing sulfonyl group, which influences reactivity and target interactions.
- Heterocyclic Additions: Unlike simpler sulfonamides, the target compound incorporates a 1,1-dioxidoisothiazolidine ring, analogous to the triazole-thiones in 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (). Such rings enhance conformational rigidity and may improve selectivity in enzyme binding.
- Substituent Effects: The methoxy and methyl groups at positions 4 and 3 of the benzene ring mirror substituents in 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide (), where electron-donating groups modulate solubility and pharmacokinetics.
Table 1: Structural Features of Comparable Sulfonamides
Spectroscopic and Physical Properties
- IR Spectroscopy: The absence of νC=O (~1660–1680 cm⁻¹) and presence of νC=S (~1240–1255 cm⁻¹) in triazole-thiones () align with the target compound’s expected tautomeric behavior.
- Melting Points: Sulfonamides with bulky substituents (e.g., Example 53, MP = 175–178°C ) typically exhibit higher melting points than simpler derivatives like N-(4-Methoxyphenyl)benzenesulfonamide.
- Mass Spectrometry: The target compound’s molecular weight (~400–500 g/mol) is comparable to Example 53 (M⁺+1 = 589.1 ), suggesting similar analytical challenges in characterization.
Table 2: Comparative Physical Data
Q & A
Q. What synthetic methodologies are recommended for preparing N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-4-methoxy-3-methylbenzenesulfonamide, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including sulfonamide coupling and isothiazolidinone ring formation. For example, similar sulfonamide derivatives are synthesized via nucleophilic substitution under reflux conditions (e.g., ethanol, 80°C, 15 hours) with sodium hydroxide as a base. Purification often employs liquid-liquid extraction (e.g., ethyl acetate/water) and drying agents like Na₂SO₄ . For the isothiazolidinone moiety, oxidation of thioamide precursors using hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) is common. Yield optimization requires precise stoichiometric control and inert atmospheres to minimize side reactions .
Q. What spectroscopic and chromatographic techniques are most effective for characterizing the purity and structural integrity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (e.g., 400 MHz in CDCl₃) confirm substituent positions and regiochemistry. Methoxy and methyl groups typically resonate at δ 3.8–4.0 ppm and δ 2.3–2.5 ppm, respectively .
- Infrared Spectroscopy (IR) : Key peaks include S=O stretches (~1145–1234 cm⁻¹) and N-H bends (~3271 cm⁻¹) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching calculated mass within 0.001 Da) .
- X-ray Crystallography : SHELXL refinement (e.g., SHELX-2018) resolves bond lengths and angles, critical for confirming the isothiazolidin-2-yl ring geometry .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this sulfonamide derivative?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311++G(d,p)) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Exact exchange terms improve thermochemical accuracy (e.g., atomization energy errors <2.4 kcal/mol) . Solvent effects are incorporated via polarizable continuum models (PCM), while non-covalent interactions (e.g., hydrogen bonds) are analyzed using Quantum Theory of Atoms in Molecules (QTAIM) .
Q. What are the implications of crystal structure data obtained via SHELXL refinement for understanding the compound's molecular interactions?
- Methodological Answer : SHELXL refines disordered solvent molecules and anisotropic displacement parameters, revealing intermolecular interactions like π-π stacking between aromatic rings or hydrogen bonds involving sulfonamide S=O groups . For example, in related sulfonamides, methoxy groups exhibit torsional angles of 5–10°, influencing packing efficiency . Such data guide co-crystal design for enhanced solubility or stability.
Q. How can researchers resolve contradictions between computational predictions and experimental data regarding the compound's bioactivity?
- Methodological Answer : Discrepancies arise from methodological differences (e.g., single-receptor vs. multi-receptor models). Hybrid approaches combining wet-lab agonistic profiles (e.g., testing against 93 odorants for receptor activation ) with computational meta-analyses (e.g., Haddad et al.’s multidimensional metrics ) reconcile divergences. Adjusting DFT functionals (e.g., including exact exchange ) or refining docking parameters (e.g., AutoDock Vina scoring functions) improves alignment.
Q. What strategies are recommended for analyzing structure-activity relationships (SAR) to optimize the compound's pharmacological profile?
- Methodological Answer :
- Substituent Variation : Replace the 4-methoxy group with electron-withdrawing groups (e.g., nitro) to assess effects on receptor binding .
- Bioisosteric Replacement : Swap the isothiazolidinone ring with thiazolidinedione to modulate metabolic stability .
- Pharmacophore Mapping : Overlay crystal structures (e.g., from SHELXL-refined data ) with target proteins (e.g., cyclooxygenase-2) to identify critical interaction sites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
